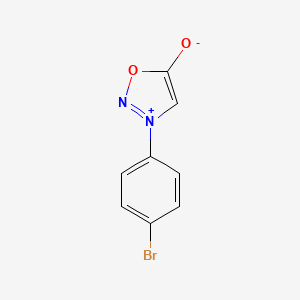

3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

描述

Historical Context and Discovery of Sydnones

The journey into the world of sydnones began in 1935 at the University of Sydney, Australia, from which their name is derived. John Campbell Earl and Alan W. Mackney first synthesized an N-phenylsydnone through the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride (B1165640). Initially, they proposed a bicyclic structure for this new compound. However, subsequent research and advanced analytical techniques led to the correct identification of its mesoionic nature. This discovery opened a new chapter in heterocyclic chemistry, challenging the conventional representations of chemical structures and bonding.

Defining Characteristics of Mesoionic Compounds

Mesoionic compounds are defined as planar, five-membered heterocyclic betaines that possess a delocalized positive and negative charge. A key feature is that a completely uncharged structure cannot be written, and they cannot be adequately represented by a single mesomeric structure. They are a subclass of betaines, which are neutral molecules with formal positive and negative charges on non-adjacent atoms.

A hallmark of mesoionic compounds is the delocalization of both positive and negative charges over the heterocyclic ring and an exocyclic atom. This charge separation and delocalization contribute significantly to their stability and unique reactivity. In the case of sydnones, the positive charge is delocalized over the 1,2,3-oxadiazole (B8650194) ring, while the negative charge is primarily located on the exocyclic oxygen atom at the 5-position. This charge distribution results in a significant dipole moment. The delocalization of electrons leads to a stabilizing effect, spreading the charge and energy over a larger area of the molecule.

The aromatic character of sydnones has been a subject of considerable discussion. While they exhibit some characteristics of aromatic compounds, such as planarity and a cyclic array of p-orbitals containing a sextet of π-electrons, their reactivity profile differs from classical aromatic systems. They are often described as having "pseudo-aromatic" or "non-benzenoid aromatic" character. Computational studies have suggested that while sydnones are well-stabilized by electron and charge delocalization, they may not be fully delocalized in the same manner as benzene. Their ability to undergo 1,3-dipolar cycloaddition reactions, for instance, is a departure from the typical behavior of aromatic compounds.

Classification and Nomenclature of 1,2,3-Oxadiazolium-5-olates

Sydnones belong to the class of mesoionic compounds and are systematically named as 1,2,3-oxadiazolium-5-olates. The numbering of the heterocyclic ring starts from the oxygen atom and proceeds through the two nitrogen atoms. The substituent at the 3-position is typically an alkyl or aryl group. For the specific compound of focus in this article, the systematic IUPAC name is 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate.

| Compound Class | Parent Ring System | Key Functional Group |

| Mesoionic Compound | 1,2,3-Oxadiazole | Exocyclic olate |

| Sydnone (B8496669) | 1,2,3-Oxadiazolium | 5-olate |

Significance of the 1,2,3-Oxadiazole Skeleton in Chemical Research

The 1,2,3-oxadiazole ring system, particularly in its mesoionic sydnone form, is of significant interest in chemical research. While the non-mesoionic 1,2,3-oxadiazole is generally unstable, the sydnone structure imparts considerable stability. This stability, coupled with their unique electronic properties, makes sydnones valuable synthons in organic synthesis. They are particularly known for their participation in 1,3-dipolar cycloaddition reactions, which provide a powerful tool for the construction of other heterocyclic systems, such as pyrazoles. The diverse biological activities reported for various sydnone derivatives further underscore the importance of this chemical scaffold in medicinal chemistry.

Overview of Research Trends Pertaining to this compound and Related Derivatives

Research on this compound and its derivatives is part of a broader investigation into the structure-activity relationships of 3-aryl sydnones. The introduction of a bromine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule. X-ray crystallographic studies have been performed on 3-(p-bromophenyl)sydnone, confirming its molecular structure and providing insights into its solid-state packing.

The primary research trends for this class of compounds can be summarized as follows:

Synthesis and Characterization: Development of efficient synthetic routes to 3-(4-Bromophenyl)sydnone and its derivatives, followed by thorough spectroscopic and crystallographic characterization.

Reactivity Studies: Exploration of the compound's reactivity, particularly in cycloaddition reactions, to synthesize novel heterocyclic structures. The electron-withdrawing nature of the bromine atom can affect the rate and regioselectivity of these reactions.

Biological Evaluation: Screening of this compound and related compounds for various biological activities. Research on other aryl-sydnones has shown potential in areas such as anticancer and antimicrobial applications. nih.gov The presence of the bromine atom can enhance lipophilicity and potentially modulate biological activity.

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLURXDGBWADBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345234 | |

| Record name | 3-(4-bromophenyl)oxadiazol-3-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-61-1 | |

| Record name | 3-(p-Bromophenyl)sydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-bromophenyl)oxadiazol-3-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenyl 1,2,3 Oxadiazol 3 Ium 5 Olate and Its Analogs

Cyclodehydration of N-Nitroso-N-substituted Amino Acids

The classical and most prevalent method for synthesizing sydnones involves the intramolecular cyclization of N-nitroso-N-substituted amino acids. This reaction proceeds through the elimination of a molecule of water, facilitated by a dehydrating agent, to form the five-membered mesoionic ring. ijcrt.org The general pathway begins with the synthesis of an N-substituted amino acid, typically an N-arylglycine, which is then nitrosated using agents like sodium nitrite (B80452) in an acidic medium to yield the crucial N-nitroso intermediate. researchgate.netresearchgate.net The subsequent cyclodehydration of this intermediate is the final step in forming the 1,2,3-oxadiazolium-5-olate ring system. The choice of dehydrating agent is critical and significantly influences reaction conditions and yields.

Acetic anhydride (B1165640) is a commonly employed dehydrating agent for the cyclization of N-nitroso-N-arylglycines to form 3-arylsydnones. This reagent effectively removes a water molecule from the N-nitroso acid precursor, promoting ring closure. ptfarm.pl The reaction is typically performed by heating the N-nitroso compound in an excess of acetic anhydride. nih.gov While effective for many substrates, the use of acetic anhydride can sometimes require elevated temperatures and may lead to purification challenges for certain products, such as those with electron-withdrawing groups. core.ac.uk For instance, in the synthesis of 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles, hydrazones were refluxed with an excess of acetic anhydride for 3-4 hours to achieve cyclization. ptfarm.pl

Table 1: Examples of Sydnone (B8496669) Synthesis using Acetic Anhydride

| Starting Material (N-Nitroso Amino Acid) | Product (Sydnone) | Reaction Conditions | Reference |

|---|---|---|---|

| N-Nitroso-N-phenylglycine | 3-Phenylsydnone (B89390) | Acetic Anhydride, Heat | researchgate.net |

| N-Nitroso-N-(4-methylphenyl)glycine | 3-(4-Methylphenyl)sydnone | Acetic Anhydride | core.ac.uk |

Trifluoroacetic anhydride (TFAA) serves as a powerful alternative to acetic anhydride for the cyclodehydration step in sydnone synthesis. ijcrt.orgjjtujournals.com Its higher reactivity often allows the reaction to proceed under much milder conditions, such as at or below room temperature, and within shorter reaction times. jjtujournals.com This makes TFAA particularly suitable for the synthesis of heat-labile sydnones or for substrates where acetic anhydride gives poor yields or impure products. core.ac.ukjjtujournals.com TFAA is often the preferred method as it facilitates a fast, efficient, and reliable cyclization. core.ac.uk For example, the synthesis of 3-(2-methoxycarbonylphenyl)sydnone was achieved in a 75% yield within one hour using TFAA in dichloromethane (B109758) at 5°C. jjtujournals.com The enhanced efficacy of TFAA is attributed to its strong dehydrating properties. wikipedia.orgresearchgate.net

Table 2: Comparison of Dehydrating Agents in Sydnone Synthesis

| Dehydrating Agent | Typical Reaction Temperature | Advantages | Disadvantages |

|---|---|---|---|

| Acetic Anhydride | Elevated (Reflux) | Readily available, inexpensive | Harsh conditions, potential for side reactions, purification issues core.ac.uk |

Synthesis of Specifically Substituted 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

The synthesis of the title compound, this compound, follows the classical pathway outlined in section 2.1. The procedure begins with the synthesis of the N-substituted amino acid precursor, N-(4-bromophenyl)glycine. This is followed by nitrosation and subsequent cyclodehydration.

Synthesis of N-(4-bromophenyl)glycine: This is typically achieved by reacting 4-bromoaniline (B143363) with an appropriate two-carbon synthon, such as chloroacetic acid or ethyl chloroacetate, under basic conditions. researchgate.netresearchgate.net

Nitrosation: The N-(4-bromophenyl)glycine is then treated with a nitrosating agent. A common procedure involves dissolving the amino acid in water with a catalytic amount of acid and then adding a solution of sodium nitrite dropwise at low temperatures (0-5 °C) to form N-(4-bromophenyl)-N-nitroso glycine (B1666218). researchgate.net

Cyclodehydration: The final step is the ring closure of the N-nitroso intermediate. This is accomplished by treating N-(4-bromophenyl)-N-nitroso glycine with a strong dehydrating agent. While acetic anhydride can be used, TFAA is often preferred for aryl sydnones with electron-withdrawing substituents like bromine, as it can provide cleaner products and higher yields under milder conditions. core.ac.uk The use of TFAA in a solvent like dichloromethane at room temperature or slightly below is a common and effective method for this transformation. core.ac.uk

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| N-Nitroso-N-substituted Amino Acids |

| Acetic Anhydride |

| Trifluoroacetic Anhydride (TFAA) |

| 1,2,3-Oxadiazolium-5-olates |

| N-Nitroso-N-arylglycines |

| 3-Arylsydnones |

| 3-(2-methoxycarbonylphenyl)sydnone |

| Dichloromethane |

| Diazonium salt |

| 3-(2-aminophenyl)sydnone |

| Sydno[3,4-a]quinoxalines |

| Pyrazoles |

| N-(4-bromophenyl)glycine |

| 4-bromoaniline |

| Chloroacetic acid |

| Ethyl chloroacetate |

| Sodium nitrite |

| N-(4-bromophenyl)-N-nitroso glycine |

| 3-(4-chlorophenyl)sydnone (B14748537) |

| 3-(4-methylphenyl)sydnone |

| 3-phenylsydnone |

| N-Nitroso-N-(3-acetylphenyl)glycine |

Strategies for Incorporating the 4-Bromophenyl Moiety

The predominant and most direct strategy for incorporating the 4-bromophenyl moiety into the sydnone structure is to begin the synthesis with a precursor that already contains this group. Direct bromination of a pre-formed 3-phenylsydnone is generally not a viable route for this purpose. The partial positive charge at the N-3 position of the sydnone ring deactivates the attached phenyl ring, making electrophilic aromatic substitution on it significantly more difficult than on the C-4 position of the sydnone ring itself core.ac.uk. Therefore, the synthesis almost invariably starts with a 4-brominated aniline (B41778) or a related derivative.

The classical synthesis of sydnones involves a two-step process: N-nitrosation of an N-substituted amino acid, followed by cyclodehydration of the resulting N-nitroso-amino acid ijcrt.orgresearchgate.net. To obtain 3-(4-bromophenyl)sydnone, the required starting material is N-(4-bromophenyl)aminoacetic acid (N-(4-bromophenyl)glycine).

The general synthetic pathway is outlined below:

Formation of N-(4-bromophenyl)aminoacetic acid: This intermediate can be prepared through the reaction of 4-bromoaniline with an appropriate two-carbon synthon, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester.

N-Nitrosation: The N-(4-bromophenyl)aminoacetic acid is then treated with a nitrosating agent, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid), to form N-nitroso-N-(4-bromophenyl)aminoacetic acid.

Cyclodehydration: The final step is the removal of a water molecule from the N-nitroso intermediate to form the mesoionic 1,2,3-oxadiazole (B8650194) ring. This is commonly achieved using a strong dehydrating agent like acetic anhydride or trifluoroacetic anhydride (TFAA) core.ac.ukijcrt.org. TFAA is often preferred as it allows for rapid reaction times and high yields at low temperatures core.ac.uk.

Table 1: Overview of Synthetic Strategy for 3-(4-Bromophenyl)sydnone

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | N-Alkylation | 4-bromoaniline, Ethyl chloroacetate, followed by hydrolysis | N-(4-bromophenyl)aminoacetic acid |

| 2 | N-Nitrosation | N-(4-bromophenyl)aminoacetic acid, Sodium nitrite (NaNO₂), Acid (e.g., HCl) | N-nitroso-N-(4-bromophenyl)aminoacetic acid |

| 3 | Cyclodehydration | N-nitroso-N-(4-bromophenyl)aminoacetic acid, Acetic anhydride or TFAA | This compound |

This approach ensures that the bromine atom is precisely positioned on the phenyl ring, avoiding issues with regioselectivity that would arise from attempting to brominate the 3-phenylsydnone core. X-ray structure analysis has confirmed the carbonyl-like double bond character of the C5-O6 bond in 3-(p-bromophenyl) sydnone ijcrt.orgneliti.com.

Purification and Isolation Techniques for this compound

Sydnones, including the 3-(4-bromophenyl) derivative, are typically stable, crystalline solids at room temperature ijcrt.org. This physical property is highly advantageous for their purification and isolation.

The most widely reported and effective method for the purification of 3-(4-bromophenyl)sydnone is recrystallization . This technique leverages the difference in solubility of the compound and any impurities in a chosen solvent at different temperatures.

Procedure: The crude product obtained after the cyclodehydration step is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the sydnone decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent.

Solvent Choice: Ethanol is commonly cited as an effective solvent for the recrystallization of many sydnones ijcrt.org. The choice of solvent is critical and depends on the specific solubility profile of the compound.

Isolation: The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

The stability of the sydnone ring is generally good, though some derivatives can degrade in the presence of strong light, heat, or concentrated acids ijcrt.org. Standard laboratory procedures for handling stable organic solids are typically sufficient for the isolation and storage of 3-(4-bromophenyl)sydnone.

Green Chemistry Approaches in Sydnone Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to heterocyclic synthesis, including that of sydnones ijoeete.com. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in the green synthesis of sydnones is the use of mechanochemistry , specifically solvent-free ball-milling techniques rsc.orgnih.gov. This method involves the grinding of solid reactants together in a mill, where the mechanical energy drives the chemical reaction without the need for a solvent.

Key benefits of the mechanochemical approach to sydnone synthesis include: rsc.orgnih.gov

Reduced Solvent Use: It drastically minimizes or eliminates the use of toxic and harmful organic solvents, which are a major source of chemical waste.

Increased Efficiency: Reactions are often faster and more efficient than traditional solution-phase methods.

Improved Purity: The process can lead to higher purity products, often avoiding the need for purification steps like column chromatography.

Mechanosynthesis has been successfully demonstrated for the preparation of various aryl sydnones and related iminosydnones, marking a significant improvement in terms of environmental impact and safety compared to conventional methods rsc.orgnih.gov.

Another green chemistry strategy involves the use of greener solvents . While mechanochemistry aims to eliminate solvents, some reactions may still require a liquid phase. In these cases, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or supercritical CO₂ can significantly reduce the environmental footprint of the synthesis ijoeete.com.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Sydnones

| Feature | Conventional Synthesis | Green Chemistry Approach (Mechanochemistry) |

| Solvent Use | High (uses organic solvents for reaction and purification) | Minimal to None (solvent-free reaction) rsc.org |

| Energy Input | Often requires heating for extended periods | Mechanical energy from ball-milling rsc.org |

| Reaction Time | Can be several hours to days | Often significantly shorter nih.gov |

| Waste Generation | Generates solvent waste and byproducts from reagents | Drastically reduced waste ijoeete.com |

| Purification | Often requires recrystallization or column chromatography | May not require purification, yielding high-purity product directly rsc.org |

| Safety | Involves handling of flammable and toxic solvents | Higher safety profile due to absence of bulk solvents rsc.org |

By adopting these green chemistry principles, the synthesis of this compound and other valuable sydnone derivatives can be made more sustainable and environmentally responsible.

Reactivity and Chemical Transformations of 3 4 Bromophenyl 1,2,3 Oxadiazol 3 Ium 5 Olate

Electrophilic Substitution Reactions on the Sydnone (B8496669) Ring

Sydnones, including 3-(4-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate, are known to undergo electrophilic substitution reactions, with a reactivity profile often compared to that of furan. researchgate.net The high electron density at the C-4 position makes it the primary site for electrophilic attack, provided it is unsubstituted. ijcrt.orgneliti.com The hydrogen atom at this position displays both acidic and nucleophilic characteristics, facilitating reactions with a range of electrophiles. neliti.comresearchgate.net

The introduction of acyl groups at the C-4 position of the sydnone ring is a key transformation. Formylation is typically achieved through the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. researchgate.netwikipedia.orgorganic-chemistry.org This reagent readily attacks the electron-rich C-4 position to yield the corresponding 4-formylsydnone.

Acetylation, however, presents more challenges. Conventional Friedel-Crafts acylation reactions using Lewis acid catalysts like aluminum chloride are generally unsuccessful. ijcrt.orgneliti.com This is often attributed to the coordination of the Lewis acid with the exocyclic oxygen atom at the C-5 position, which deactivates the ring system. ijcrt.orgneliti.com Successful acetylation can be achieved using alternative methods, such as heating with acetic anhydride (B1165640) or refluxing with a carboxylic acid in the presence of a dehydrating agent like phosphorus pentoxide. ijcrt.orgneliti.comresearchgate.net For instance, the acetylation of the closely related 3-(4-chlorophenyl)sydnone (B14748537) proceeds by upshifting the carbonyl band in its IR spectrum, indicating substitution at the C-4 position. ijcrt.orgneliti.com

| Reaction | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 4-Formyl-3-(4-bromophenyl)sydnone | Reaction mixture is stirred, often at reduced temperatures, followed by hydrolysis. |

| Acetylation | Acetic Anhydride (Ac₂O) | 4-Acetyl-3-(4-bromophenyl)sydnone | Heating the sydnone with acetic anhydride. |

| Acetylation | Acetic Acid, P₂O₅ | 4-Acetyl-3-(4-bromophenyl)sydnone | Refluxing the sydnone with acetic acid and phosphorus pentoxide. |

The substituent at the N-3 position profoundly influences the regioselectivity of electrophilic substitution. The sydnone ring itself acts as an electron-withdrawing group through the N-3 atom, which bears a partial positive charge. researchgate.netijcrt.org Consequently, when an aryl group, such as the 4-bromophenyl moiety, is attached to N-3, it becomes deactivated towards electrophilic attack. researchgate.netresearchgate.net

This deactivating effect ensures that electrophilic substitution occurs almost exclusively at the more nucleophilic C-4 position of the sydnone ring rather than on the bromophenyl ring. researchgate.net This directing effect is a consistent feature in the chemistry of N-arylsydnones, making the C-4 position a reliable site for functionalization.

Cycloaddition Reactions of 1,2,3-Oxadiazolium-5-olates

One of the most significant aspects of sydnone chemistry is their participation in 1,3-dipolar cycloaddition reactions. nih.govrsc.org In these reactions, the sydnone functions as a 1,3-dipole, specifically as a cyclic azomethine imine equivalent, reacting with various unsaturated molecules known as dipolarophiles. nih.gov

Sydnones react with dipolarophiles such as alkynes and alkenes in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. core.ac.ukwikipedia.org The reaction of a sydnone with an alkyne is a well-established method for the synthesis of pyrazoles. core.ac.ukbenthamdirect.com This transformation proceeds via an initial cycloaddition across the N-2 and C-4 positions of the sydnone ring, followed by the extrusion of carbon dioxide (CO₂) to yield the stable aromatic pyrazole (B372694) ring. beilstein-journals.org

Traditionally, these reactions require high temperatures and prolonged reaction times, often conducted in high-boiling solvents like xylene. benthamdirect.combeilstein-journals.org When non-symmetrical alkynes are used as dipolarophiles, a mixture of regioisomeric pyrazole products can be formed. beilstein-journals.org To address these limitations, modern catalytic methods, such as the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC), have been developed to achieve higher regioselectivity under milder conditions. nih.govacs.org

| Dipolarophile (Alkyne) | Reaction Type | Product | Key Feature |

|---|---|---|---|

| Symmetrical Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Thermal Cycloaddition | 1-(4-Bromophenyl)pyrazole derivative | Forms a single pyrazole product. beilstein-journals.org |

| Terminal Alkyne (e.g., Phenylacetylene) | Thermal Cycloaddition | Mixture of 1,4- and 1,5-disubstituted pyrazoles | Often results in poor regioselectivity. beilstein-journals.org |

| Terminal Alkyne | Copper-Catalyzed Cycloaddition (CuSAC) | Predominantly 1,4-disubstituted pyrazole | High regioselectivity under mild conditions. acs.org |

| Cycloalkyne (e.g., a cyclooctyne) | Strain-Promoted Cycloaddition (SPSAC) | Fused pyrazole system | Rapid reaction used in bioconjugation. nih.gov |

The 1,3-dipolar cycloaddition reactivity of sydnones is a powerful tool for constructing complex molecular architectures, including fused heterocyclic systems. When the dipolarophile is part of another ring system, or when the reaction is intramolecular, the resulting product is a fused polycyclic heterocycle. researchgate.net

A notable example is the reaction of sydnones with arynes, which are highly reactive intermediates. This cycloaddition provides a route to fused pyrazole systems, such as pyrazole-containing heterohelicenes, which are molecules with unique chiroptical properties. nih.govacs.org Furthermore, the incorporation of a sydnone ring into a larger conjugated system, for example in sydno[3,4-a]quinoxalines, has been shown to alter the stability and reactivity of the mesoionic ring. datapdf.com Such fused systems exhibit enhanced stability towards acid-catalyzed decomposition while showing increased reactivity towards bases. datapdf.com

Nucleophilic Attack and Ring Opening

Despite their aromatic character, sydnone rings are susceptible to cleavage under certain nucleophilic conditions, particularly hydrolysis. The stability of the ring is pH-dependent. In acidic media, sydnones undergo hydrolysis, leading to the complete decomposition of the ring to form a hydrazine (B178648) derivative, a carboxylic acid, and carbon dioxide. neliti.com

Under basic conditions, such as in hot aqueous sodium hydroxide, the sydnone ring can also be opened. This typically reverts the sydnone back to its N-nitroso amino acid precursor, from which it was synthesized. neliti.com The susceptibility to base-catalyzed ring opening is reportedly increased when the sydnone ring is fused to another heteroaromatic system. datapdf.com This reactivity underscores the delicate balance of aromaticity and charge separation within the mesoionic ring of this compound.

Alkylation and Acylation Reactions

The C4 position of the sydnone ring is nucleophilic and acidic, making it the primary site for electrophilic substitution reactions such as acylation.

Standard Friedel-Crafts conditions are often ineffective for the acylation of sydnones. This is attributed to the coordination of the Lewis acid catalyst with the exocyclic oxygen atom at the C5 position, which deactivates the ring system towards electrophilic attack. Consequently, alternative methods have been developed to achieve C4-acylation.

One successful approach involves the use of acetic anhydride with a promoter. Research has demonstrated the effective acetylation of various 3-arylsydnones, including this compound, using acetic anhydride in the presence of N-Bromosuccinimide (NBS) under neutral reflux conditions. The reaction proceeds in satisfactory yields, with optimal conversion occurring when equimolar amounts of the sydnone and NBS are used.

| Entry | Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | C6H5 | 4-Acetyl-3-phenylsydnone | 75 |

| 2 | 4-MeC6H4 | 4-Acetyl-3-(4-tolyl)sydnone | 72 |

| 3 | 4-MeOC6H4 | 4-Acetyl-3-(4-methoxyphenyl)sydnone | 78 |

| 4 | 4-ClC6H4 | 4-Acetyl-3-(4-chlorophenyl)sydnone | 70 |

| 5 | 4-BrC6H4 | 4-Acetyl-3-(4-bromophenyl)sydnone | 74 |

| 6 | 4-NO2C6H4 | 4-Acetyl-3-(4-nitrophenyl)sydnone | 65 |

Other reported methods for the acylation of sydnones, which are applicable to the 4-bromo derivative, include the use of phosphorous pentoxide with a carboxylic acid or catalysis with Montmorillonite K-10 clay. While acylation is well-documented, specific examples of C4-alkylation of this compound are less common in the literature. However, the generation of a sydnone anion at the C4 position via deprotonation with a strong base, followed by quenching with an alkyl halide, represents a viable, though less explored, pathway for C4-alkylation.

Reduction and Hydrolysis of the Sydnone Ring

The sydnone ring is generally stable but can undergo cleavage under specific hydrolytic or reductive conditions. The ring is known to be sensitive to both strong acids and bases.

Hydrolysis of 3-arylsydnones under basic conditions can lead to the cleavage of the ring, returning the starting N-nitroso-N-arylglycine precursor. This reactivity underscores the mesoionic character of the ring and its susceptibility to nucleophilic attack. Acid-catalyzed hydrolysis can also lead to ring opening, though the specific products can vary depending on the reaction conditions and the substitution pattern of the sydnone.

Reduction of the sydnone ring itself is not a commonly reported transformation, as other functional groups within the molecule are often more susceptible to reduction. For instance, while the reduction of an acyl group at the C4 position to an alcohol using reagents like sodium borohydride (B1222165) is feasible, reduction of the core heterocyclic ring requires more forcing conditions and can lead to complex product mixtures. Reductive methods are more commonly employed to modify substituents, such as the dehalogenation of a C4-bromo group or the reduction of a nitro group on the N-aryl substituent, without affecting the sydnone ring's integrity.

Thermal and Photochemical Transformations of this compound

Sydnones are known to be reactive under thermal and photochemical conditions, primarily acting as masked 1,3-dipoles. This reactivity allows them to participate in cycloaddition reactions.

Upon photolysis, sydnones can extrude carbon dioxide to form highly reactive nitrile imine intermediates. These intermediates can be trapped by various dipolarophiles or undergo intramolecular reactions. In the absence of a trapping agent, the nitrile imine may undergo other transformations, such as dimerization or rearrangement.

Thermally, 3-arylsydnones can undergo 1,3-dipolar cycloaddition reactions with ethylenic or acetylenic dipolarophiles. In these reactions, the sydnone acts as a cyclic azomethine imine. These cycloadditions typically require high temperatures and result in the formation of pyrazole or pyrazoline derivatives, with the concomitant loss of carbon dioxide. The regioselectivity of these reactions can be poor, leading to mixtures of products.

Another significant transformation is the reaction of 3-arylsydnones with bromine in acetic anhydride, which results in the conversion of the sydnone ring into a 3-aryl-5-methyl-1,3,4-oxadiazolin-2-one ring system. This reaction provides a convenient one-pot synthesis for these oxadiazolinone derivatives from readily available sydnones.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom on the N-phenyl ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex biaryl and substituted aromatic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of C(sp²)–C(sp²) bonds. The 4-bromophenyl group of the sydnone is expected to readily participate in Suzuki-Miyaura couplings, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. While specific studies on 3-(4-Bromophenyl)sydnone are not extensively detailed, numerous examples exist for the Suzuki coupling of other 4-bromophenyl-substituted heterocycles, demonstrating the feasibility of this transformation.

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 80 |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-2-boronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 85 |

| 4-Bromoacetophenone | Phenylboronic acid | Pd/Fe3O4 Nanoparticles | Na2CO3 | DMA | >95 |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The 4-bromophenyl moiety of the sydnone can serve as the aryl halide component, enabling the introduction of vinyl groups. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. wikipedia.org The Sonogashira reaction is a highly efficient method for synthesizing arylalkynes. The reactivity of the C-Br bond in a complex sydnone derivative in a Sonogashira coupling has been demonstrated, confirming this as a viable strategy for the derivatization of this compound. wright.edu

Derivatization Strategies for this compound

The unique structure of this compound offers multiple avenues for derivatization, allowing for the systematic modification of its physical, chemical, and biological properties. These strategies can target the sydnone ring, the phenyl ring, or the bromine substituent.

C4-Position of the Sydnone Ring:

Acylation: As detailed in section 3.4, the introduction of acyl groups at the C4 position is a well-established derivatization method, yielding 4-acylsydnones.

Halogenation: The C4-proton can be readily substituted with halogens (Cl, Br, I) through electrophilic halogenation, providing intermediates for further transformations.

Lithiation and Electrophilic Quench: Deprotonation at the C4 position with a strong base like n-butyllithium generates a sydnonyl anion, which can react with a variety of electrophiles (e.g., aldehydes, ketones, silyl (B83357) chlorides) to introduce diverse functional groups.

Bromine Substituent on the Phenyl Ring:

Palladium-Catalyzed Cross-Coupling: As discussed in section 3.7, Suzuki, Heck, and Sonogashira reactions are powerful methods for creating new C-C bonds at the para-position of the phenyl ring, enabling the synthesis of a vast library of biaryl, styrenyl, and alkynyl derivatives.

Other Coupling Reactions: Other cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) or Ullmann coupling, could potentially be applied to further diversify the structures.

Transformations of the Sydnone Ring:

Cycloaddition Reactions: The 1,3-dipolar nature of the sydnone ring can be exploited to construct more complex fused heterocyclic systems, such as pyrazoles, through thermal or photochemical cycloadditions.

Ring Conversion: The sydnone ring can be chemically transformed into other heterocyclic systems. For example, treatment with bromine in acetic anhydride converts it into a 1,3,4-oxadiazolin-2-one ring, offering a route to a different class of heterocyclic compounds.

These derivatization strategies highlight the utility of this compound as a versatile building block in synthetic organic and medicinal chemistry.

Structural Characterization and Theoretical Aspects of 3 4 Bromophenyl 1,2,3 Oxadiazol 3 Ium 5 Olate

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental to confirming the identity and characterizing the electronic environment of 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into its fragmentation patterns.

NMR spectroscopy is an indispensable tool for the structural verification of this compound. Analysis of ¹H, ¹³C, and ¹⁵N spectra provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the sydnone (B8496669) ring and the 4-bromophenyl substituent. The lone proton on the sydnone ring (H-4) is anticipated to appear as a singlet in the downfield region, characteristic of protons attached to electron-deficient heterocyclic systems. The 4-bromophenyl group presents a classic AA'BB' spin system, appearing as two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm). The integration of these signals would correspond to a 1:4 ratio (H-4 vs. aromatic protons).

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl-like carbon of the sydnone ring (C-5) is expected to resonate at a significantly downfield chemical shift (around 168-170 ppm), reflecting its electron-deficient nature. semanticscholar.org The other sydnone ring carbon (C-4) would appear further upfield. The carbons of the 4-bromophenyl ring will show four distinct signals: the ipso-carbon attached to the nitrogen (C1'), the two equivalent ortho-carbons (C2'/C6'), the two equivalent meta-carbons (C3'/C5'), and the carbon bearing the bromine atom (C4'). The chemical shifts are influenced by the electronic effects of both the sydnone ring and the bromine substituent. researchgate.netscispace.comnih.gov

¹⁵N NMR: While less commonly reported, ¹⁵N NMR spectroscopy would offer direct insight into the electronic structure of the mesoionic ring. It would show two distinct signals for the nitrogen atoms at positions 2 and 3 of the 1,2,3-oxadiazole (B8650194) core, providing valuable data for theoretical and computational studies on the charge distribution within the heterocyclic system.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-4 (sydnone) | ¹H | ~6.5 - 7.5 | Singlet |

| H-2'/H-6' (aromatic) | ¹H | ~7.6 - 7.8 | Doublet |

| H-3'/H-5' (aromatic) | ¹H | ~7.8 - 8.0 | Doublet |

| C-5 (sydnone C=O) | ¹³C | ~168 - 170 | - |

| C-4 (sydnone) | ¹³C | ~95 - 105 | - |

| C-1' (aromatic ipso-C) | ¹³C | ~133 - 136 | - |

| C-2'/C-6' (aromatic) | ¹³C | ~123 - 126 | - |

| C-3'/C-5' (aromatic) | ¹³C | ~132 - 134 | - |

| C-4' (aromatic C-Br) | ¹³C | ~125 - 128 | - |

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound is dominated by a very strong absorption band corresponding to the exocyclic carbonyl group (C5=O) of the sydnone ring. researchgate.net This band typically appears in the range of 1730-1770 cm⁻¹. semanticscholar.org Other key absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹ and 1480 cm⁻¹), and various vibrations of the oxadiazole ring framework (C-N, N-N, C-O) in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 600-500 cm⁻¹ range. libretexts.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Sydnone Carbonyl | 1770 - 1730 | Very Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1480 | Medium-Strong |

| C-H Bend | Aromatic (p-disubstituted) | ~850 - 800 | Strong |

| C-N / N-N / C-O Stretches | Oxadiazole Ring | 1300 - 1000 | Medium-Strong |

| C-Br Stretch | Aryl Halide | 600 - 500 | Medium |

Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern under ionization. For this compound (C₈H₅BrN₂O₂), the calculated monoisotopic mass is approximately 239.9585 Da. A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of a single bromine atom.

The fragmentation pathway is expected to proceed through characteristic losses of small neutral molecules from the sydnone ring. Common fragmentation steps for sydnones include the initial loss of carbon monoxide (CO, 28 Da) followed by the loss of a nitric oxide radical (NO•, 30 Da), or vice-versa. This would lead to the formation of a bromophenyl-substituted diazirine or related radical cation. Another prominent fragmentation would be the cleavage of the N-N bond to generate the 4-bromophenylnitrenium cation.

| m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Identity |

|---|---|---|

| 240 / 242 | [C₈H₅BrN₂O₂]⁺• | Molecular Ion (M⁺•) |

| 212 / 214 | [C₇H₅BrN₂O]⁺• | [M - CO]⁺• |

| 182 / 184 | [C₇H₅BrN]⁺• | [M - CO - NO]⁺• |

| 156 / 158 | [C₆H₅Br]⁺• | [Bromobenzene]⁺• |

| 155 / 157 | [C₆H₄Br]⁺ | [Bromophenyl cation]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Studies on 3-(p-bromophenyl)sydnone and closely related structures have established key features of its solid-state conformation and intermolecular interactions. nih.gov

X-ray crystallographic studies on sydnone derivatives show that the five-membered 1,2,3-oxadiazole ring is essentially planar, with only minor deviations of the constituent atoms from the mean plane. nih.gov Similarly, the 4-bromophenyl substituent is, as expected, a planar aromatic ring.

A significant structural parameter is the dihedral angle between the plane of the sydnone ring and the plane of the phenyl ring. Due to steric hindrance between the sydnone ring atoms and the ortho-protons of the phenyl group, the two rings are not coplanar. In analogous structures, such as 4-substituted-3-phenylsydnones, this dihedral angle is typically observed to be in the range of 40-60°. For example, in 4-(2-bromopropionyl)-3-phenylsydnone, the angle is 40.93(8)°. nih.gov This twisted conformation is a characteristic feature of 3-arylsydnones.

| Parameter | Description | Typical Value |

|---|---|---|

| Sydnone Ring Planarity | Maximum deviation of ring atoms from the mean plane | < 0.03 Å |

| Phenyl Ring Planarity | Maximum deviation of ring atoms from the mean plane | < 0.01 Å |

| Dihedral Angle | Angle between the sydnone and phenyl ring planes | ~40° - 60° |

The packing of this compound molecules in the crystal lattice is stabilized by a network of weak non-covalent interactions. The polarized nature of the sydnone ring and the presence of the bromophenyl group facilitate several types of interactions.

C-H···O Hydrogen Bonds: The exocyclic oxygen atom (O-5) is electron-rich and acts as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds are commonly observed, involving aromatic C-H donors from the phenyl ring of a neighboring molecule interacting with the sydnone oxygen. These interactions often link molecules into chains or dimers. nih.gov

π-π Stacking: The planar aromatic systems of the phenyl and sydnone rings can engage in π-π stacking interactions. These can occur between the phenyl rings of adjacent molecules, often in an offset or slipped-parallel arrangement, with centroid-to-centroid distances typically around 3.5-4.0 Å.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the sydnone oxygen or a nitrogen atom from a neighboring molecule. This type of interaction, where Br···O or Br···N distances are shorter than the sum of their van der Waals radii, can play a significant role in directing the crystal packing.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) |

|---|---|---|---|

| Hydrogen Bond | Aromatic C-H | Sydnone C=O | ~3.1 - 3.4 Å |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.5 - 4.0 Å |

| Halogen Bond | C-Br | Sydnone O or N | ~3.0 - 3.4 Å |

Computational Chemistry and Theoretical Studies

Computational methods are invaluable tools for elucidating the intricate structural and electronic features of mesoionic compounds like this compound. These studies offer a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) and ab initio calculations are pivotal in understanding the electronic landscape of sydnones. These methods provide a detailed picture of electron density, charge distribution, and the controversial aromaticity of the 1,2,3-oxadiazol-3-ium-5-olate ring.

The electronic structure of sydnones is characterized by a delocalized positive charge across the five-membered ring, counterbalanced by a negative charge on the exocyclic oxygen atom. ijcrt.org This charge separation is a hallmark of their mesoionic character. Molecular orbital calculations reveal that the exocyclic oxygen (O6) is highly negatively charged, even more so than a typical carbonyl oxygen, indicating a highly polarizable C=O group. ijcrt.org The positive charge is primarily shared among the ring atoms, with a significant portion residing on the N3 atom, especially when substituted with an electron-withdrawing group like the phenyl ring. ijcrt.org

Calculations for related 3-phenylsydnone (B89390) derivatives indicate a substantial charge transfer from the ring to the exocyclic oxygen atom. psu.edu The calculated charge distribution for a generic 3-phenylsydnone highlights this separation:

Calculated Atomic Charges for a 3-Phenylsydnone Model

| Atom | Calculated Charge (e) |

|---|---|

| O1 | Negative |

| N2 | Neutral |

| N3 | Positive |

| C4 | Negative |

| C5 | Positive |

Note: This table represents a generalized charge distribution based on theoretical studies of 3-phenylsydnones. The precise values for this compound would require specific calculations.

The aromaticity of sydnones is a topic of ongoing discussion. While they exhibit some characteristics of aromatic compounds, such as planarity and undergoing electrophilic substitution at the C4 position, their reactivity in 1,3-dipolar cycloadditions suggests a pseudo-aromatic character. slideshare.net Nucleus-Independent Chemical Shift (NICS) calculations, a common method for quantifying aromaticity, have been employed to study various aromatic systems. sid.ir For sydnones, these calculations, along with Aromatic Stabilization Energy (ASE) analyses, support the notion of a conjugated cyclic structure with some degree of aromaticity. researchgate.net However, the reactivity of the sydnone ring, which readily participates in cycloaddition reactions, distinguishes it from traditionally aromatic systems. researchgate.net

The conformational preferences of this compound are primarily dictated by the rotation of the 4-bromophenyl group relative to the planar sydnone ring. The dihedral angle between these two rings is a key parameter in understanding the molecule's three-dimensional structure and potential intermolecular interactions in different environments.

X-ray crystallographic studies of analogous compounds, such as 4-formyl-3-p-tolylsydnone, show that the phenyl ring is inclined at a significant angle to the sydnone ring, in that case, 59.69 (4)°. nih.gov It is expected that this compound would adopt a similar non-coplanar conformation in the solid state to minimize steric hindrance. In solution, the barrier to rotation around the N3-C(phenyl) bond is likely to be relatively low, allowing for a range of conformations. The equilibrium between different conformers can be influenced by the solvent environment. utdallas.edu

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. nih.govmdpi.com These simulations can model the interactions between the sydnone and solvent molecules, revealing how solvation affects the conformational equilibrium and the accessibility of reactive sites. For instance, MD simulations could elucidate the formation of hydrogen bonds between protic solvents and the exocyclic oxygen atom, which in turn could influence the electronic properties and reactivity of the sydnone ring.

The most characteristic transformation of sydnones is their participation in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov These reactions typically proceed with the extrusion of carbon dioxide to form pyrazoles or other heterocyclic systems. Theoretical studies, particularly using DFT, have been instrumental in elucidating the mechanisms of these reactions.

For the reaction of a 3-aryl sydnone with an alkyne, the generally accepted mechanism involves a [3+2] cycloaddition across the N2 and C4 atoms of the sydnone ring to form a bicyclic intermediate. This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, losing CO2 to afford the final pyrazole (B372694) product. researchgate.net DFT calculations have shown that the initial cycloaddition is the rate-limiting step. researchgate.net

The regioselectivity of these cycloadditions can also be predicted using computational methods. nih.gov Frontier Molecular Orbital (FMO) theory is often applied, where the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) are analyzed to predict the favored regioisomer. For this compound, the electronic nature of the 4-bromophenyl substituent can influence the energy levels of the FMOs and thus direct the regiochemical outcome of the cycloaddition.

Potential Applications of 3 4 Bromophenyl 1,2,3 Oxadiazol 3 Ium 5 Olate in Advanced Materials and Chemical Synthesis

Precursors in Heterocyclic Synthesis beyond the Sydnone (B8496669) Ring

Sydnones are stable, aromatic, mesoionic compounds that function as versatile 1,3-dipoles in cycloaddition reactions. sigmaaldrich.comresearchgate.netnih.gov Their primary utility in synthetic chemistry stems from their ability to react with various unsaturated partners (dipolarophiles) to construct five-membered heterocyclic rings. researchgate.netresearchgate.net The 3-(4-bromophenyl) derivative is a valuable synthon, as the bromo-substituent provides a site for further functionalization, for example, through cross-coupling reactions.

The cornerstone of sydnone reactivity is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. researchgate.netresearchgate.net In this reaction, the sydnone ring reacts with a dipolarophile, such as an alkyne or alkene, to form a bicyclic intermediate which is typically unstable. This intermediate readily extrudes a molecule of carbon dioxide to generate a new, stable aromatic heterocyclic system. nih.gov This reactivity makes 3-(4-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate a key building block for a variety of nitrogen-containing heterocycles. researchgate.net

The most prominent application of this compound in heterocyclic synthesis is its reaction with alkynes to produce pyrazoles. nih.govresearchgate.net This [3+2] cycloaddition reaction is a highly efficient method for constructing the 1-(4-bromophenyl)pyrazole core structure. sigmaaldrich.comsigmaaldrich.com The reaction proceeds by heating the sydnone with an alkyne, leading to the formation of a 1,3,4,5-tetrasubstituted pyrazole (B372694) derivative after the extrusion of carbon dioxide. sigmaaldrich.com

The reaction tolerates a wide range of alkyne substitution patterns, allowing for the synthesis of a diverse library of pyrazole compounds. For instance, the reaction with symmetrical, electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds in good yields to form the corresponding 1-arylpyrazole. researchgate.net The reaction conditions for these thermal cycloadditions can sometimes be harsh, requiring high temperatures and long reaction times. sigmaaldrich.comnih.gov However, recent advancements have led to milder, catalyzed versions of this reaction. nih.gov

Below is a table summarizing the synthesis of pyrazole systems from the reaction of this compound with various alkynes.

| Dipolarophile (Alkyne) | Resulting Pyrazole System | Reaction Type | Reference(s) |

| Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-bromophenyl)-1H-pyrazole-3,4-dicarboxylate | 1,3-Dipolar Cycloaddition | researchgate.net |

| Phenylacetylene | 1-(4-bromophenyl)-5-phenyl-1H-pyrazole & 1-(4-bromophenyl)-3-phenyl-1H-pyrazole | 1,3-Dipolar Cycloaddition | nih.gov |

| Ethyl propiolate | Ethyl 1-(4-bromophenyl)-1H-pyrazole-3-carboxylate & Ethyl 1-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 1,3-Dipolar Cycloaddition | sigmaaldrich.com |

Note: The reaction with unsymmetrical alkynes can lead to a mixture of regioisomers. nih.govsigmaaldrich.com

While the reaction with alkynes is the most common, this compound can also react with other dipolarophiles. Its cycloaddition with alkenes yields pyrazolines, which are non-aromatic, five-membered nitrogen heterocycles. nih.gov These pyrazolines can be valuable intermediates themselves, and can be oxidized to the corresponding pyrazoles.

Furthermore, the sydnone ring itself can be chemically transformed. For example, recent methodologies have shown that sydnones can be converted into sydnonimines. nih.gov This transformation opens up access to a different class of mesoionic compounds with distinct reactivity and potential applications, including their use in bioorthogonal chemistry.

Role in Materials Science

While this compound is primarily utilized as a synthetic precursor, the heterocyclic scaffolds it generates, particularly pyrazoles, have demonstrated significant potential in the field of materials science. researchgate.net The pyrazole core is a component in various functional organic materials due to its electronic properties, thermal stability, and ability to coordinate with metals. ias.ac.in

The pyrazole and pyrazoline derivatives that can be synthesized from this compound are of interest for optoelectronic applications. nih.gov Certain pyrazoline derivatives exhibit efficient broadband photoluminescence, covering large portions of the visible spectrum. researchgate.net The incorporation of donor and acceptor groups onto the pyrazole framework can lead to compounds with large dipole moments, which is beneficial for applications in nonlinear optics (NLO). researchgate.netjhuapl.eduru.nl

Pyrazoline-based compounds have been studied for their fluorescent properties, with some showing potential as "turn-on" fluorescent sensors for metal ions like Zn2+. semanticscholar.org Specifically, pyrazoline structures containing bromophenyl groups have been synthesized and noted for their fluorescent properties, emitting light in the blue region of the spectrum when excited by UV light. researchgate.net These characteristics suggest that pyrazole derivatives accessible from this sydnone could serve as active components in organic light-emitting diodes (OLEDs) or as sensitive chemical sensors. semanticscholar.org

The pyrazole unit is a valuable building block for advanced functional materials such as specialty polymers. ias.ac.in Polyamides containing pyrazole rings in their main chain have been synthesized and shown to possess high thermal stability and solubility in organic solvents. ias.ac.in The incorporation of the pyrazole heterocycle can enhance the mechanical strength and dynamical properties of polymers. ias.ac.in Furthermore, these pyrazole-containing polymers have been investigated for their optical properties and their potential as anion sensors. ias.ac.in The synthesis of 1-(4-bromophenyl)pyrazole derivatives from the parent sydnone provides monomers that can be polymerized or incorporated into larger macromolecular structures to create materials with tailored thermal and optical properties.

Chemical Probes and Reagents in Organic Synthesis

Beyond its role as a building block for stable heterocycles, this compound serves as a potent chemical reagent, functioning as a stable and convenient source of a 1,3-dipole for cycloaddition reactions. researchgate.net This utility has been harnessed in the development of advanced chemical tools for bioconjugation and labeling.

Sydnone-alkyne cycloadditions have emerged as a powerful tool in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. nih.gov Milder, catalyzed versions of the sydnone-alkyne cycloaddition have been developed to overcome the often harsh conditions of the thermal reaction. These include the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and the metal-free Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). sigmaaldrich.comnih.gov

These "click" reactions allow for the precise and efficient linking of the sydnone-containing molecule to another molecule bearing an alkyne handle. Because these reactions can proceed under biological conditions, sydnones are increasingly used as bioorthogonal probes for labeling and imaging biomolecules within living cells. nih.gov The stability of the sydnone ring, combined with its specific reactivity towards alkynes, makes this compound a valuable reagent for chemical biology and medicinal chemistry applications. sigmaaldrich.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Brominated Sydnones

The classical synthesis of sydnones involves the cyclodehydration of N-substituted-N-nitroso-amino acids. ijcrt.orgamazonaws.com While effective, there is considerable scope for the development of more efficient, sustainable, and diverse synthetic routes to 3-(4-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate and other brominated sydnones.

Future research could focus on:

Mechanochemical Synthesis: Capitalizing on preliminary work on the mechanosynthesis of sydnones, ball-milling approaches could be extended to the synthesis of diaryl sydnones, including brominated derivatives. rsc.org This solvent-free method offers advantages in terms of reduced waste, shorter reaction times, and potentially novel reactivity.

Late-Stage Bromination: Developing highly regioselective late-stage bromination methods for pre-formed sydnone (B8496669) rings would provide rapid access to a library of brominated analogues from a common precursor. This would be particularly valuable for structure-activity relationship (SAR) studies.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, enhancing safety and scalability for the synthesis of sydnones, which often involves potentially unstable intermediates.

Catalytic Methods: Exploration of novel catalytic systems for the cyclization step could lead to milder reaction conditions and improved functional group tolerance, expanding the scope of accessible brominated sydnones.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent use, faster reactions, potential for novel reactivity | Optimization of milling conditions for brominated precursors |

| Late-Stage Bromination | Rapid diversification, efficient SAR studies | Development of highly regioselective brominating agents |

| Flow Chemistry | Enhanced safety, scalability, and process control | Adaptation of batch synthesis to continuous flow systems |

| Novel Catalysis | Milder conditions, broader substrate scope | Identification of efficient catalysts for sydnone ring formation |

Development of New Reactivity Profiles for this compound

The most well-documented reaction of sydnones is the 1,3-dipolar cycloaddition with alkenes and alkynes, which yields pyrazoles. ijcrt.orgnih.gov While this is a powerful transformation, the future of this compound lies in uncovering and exploiting new modes of reactivity.

Promising areas for investigation include:

Transition Metal-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the direct elaboration of the 4-bromophenyl moiety, creating a diverse range of functionalized sydnones.

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways, such as radical additions or C-H functionalization at the sydnone or phenyl ring, under mild conditions.

Asymmetric Cycloadditions: The development of catalytic asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts would provide enantiomerically enriched pyrazole (B372694) products, which are highly valuable in medicinal chemistry.

Ring-Opening Reactions: Investigating novel ring-opening reactions of the sydnone core, potentially triggered by light, heat, or specific reagents, could lead to the formation of unique and complex acyclic structures.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules like this compound. While computational studies on related oxadiazole systems exist, dedicated modeling of this specific compound can provide deeper insights. mdpi.comnih.gov

Future computational efforts should be directed towards:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the electronic structure, frontier molecular orbitals, and aromaticity of the sydnone ring. This information is crucial for understanding its reactivity in cycloaddition and other reactions.

Transition State Modeling: Modeling the transition states of its cycloaddition reactions with various dipolarophiles can help in predicting regioselectivity and reactivity, guiding experimental design.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different solvent environments and in complex with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining computational descriptors with experimental biological data for a series of analogues, QSAR models can be developed to predict the activity of new compounds and guide the design of more potent derivatives.

| Computational Method | Research Goal | Expected Outcome |

| DFT | Elucidate electronic structure and reactivity | Understanding of reaction mechanisms and selectivity |

| Transition State Modeling | Predict regioselectivity and reaction barriers | Rational design of cycloaddition reactions |

| MD Simulations | Investigate conformational dynamics and interactions | Insight into behavior in biological systems |

| QSAR | Predict biological activity of new analogues | Accelerated discovery of potent compounds |

Integration of this compound in Complex Molecular Architectures

The utility of this compound as a building block in the synthesis of more complex molecules is a key area for future exploration. Its ability to introduce a pyrazole core via cycloaddition makes it a valuable synthon.

Future research should aim to:

Bioorthogonal Chemistry: The development of sydnone-alkyne cycloaddition reactions that can proceed under biological conditions (bioorthogonal reactions) would enable the use of this compound for in vivo imaging and proteomics. The development of copper-catalyzed (CuSAC) and strain-promoted (SPSAC) sydnone-alkyne cycloadditions are steps in this direction. nih.gov

Synthesis of Novel Heterocyclic Scaffolds: By designing multi-functionalized sydnones and reaction partners, it is possible to construct intricate polycyclic and macrocyclic systems with potential applications in materials science and medicinal chemistry.

Drug Discovery: The incorporation of the 3-(4-bromophenyl)sydnone moiety into known pharmacophores could lead to the discovery of novel drug candidates with improved properties. The resulting pyrazole core is a common feature in many biologically active compounds.

Materials Science: The rigid, planar structure of the sydnone and the resulting pyrazole ring could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 4-bromophenyl-substituted hydrazides or nitrile oxides. For example, a general procedure involves reacting 4-bromophenylhydrazine with nitrile oxides under reflux in anhydrous acetone with potassium carbonate as a base . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of hydrazine to nitrile oxide) and inert conditions to prevent side reactions. Purification via silica gel chromatography (PE/EtOAc gradients) improves purity to >95% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., oxadiazole ring protons at δ 8.2–8.5 ppm, bromophenyl signals at δ 7.4–7.8 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 253.09) and isotopic patterns for bromine .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity with dihedral angles <5° relative to the bromophenyl group) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated byproducts.

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, which correlate with charge-transfer efficiency in optoelectronic devices .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., oxadiazole ring) for designing coordination complexes .

- Validation : Compare computed dipole moments (e.g., ~4.5 D) with experimental data from dielectric spectroscopy .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Isotopic labeling : Use -labeled precursors to confirm oxadiazole ring assignments in NMR .

- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) that may cause signal splitting .

- Batch comparison : Analyze HPLC traces (C18 column, MeOH/HO mobile phase) to identify impurities like unreacted bromophenyl intermediates .

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : The bromine atom acts as a leaving group for palladium-catalyzed coupling with aryl boronic acids. Optimize conditions using Pd(PPh) (5 mol%), KCO in THF/HO (3:1) at 80°C .

- Side reactions : Monitor for protodebromination (e.g., via GC-MS) under strong base conditions.

Experimental Design & Data Analysis

Designing a kinetic study to probe the compound’s stability under acidic/basic conditions

- Methodology :

- Conditions : Prepare solutions in pH 2 (HCl), 7 (buffer), and 12 (NaOH). Monitor degradation via UV-Vis at λ = 270 nm (oxadiazole absorption band) .

- Rate constants : Fit data to first-order kinetics; half-life (t) <2 hours at pH 12 indicates base sensitivity .

Interpreting conflicting crystallographic data on bond lengths in the oxadiazole ring

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。